molecular formula C14H15ClFN3O3S B2784838 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 1797824-27-1

3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide

Cat. No. B2784838
CAS RN: 1797824-27-1
M. Wt: 359.8
InChI Key: CRXZSWYWXZBLRH-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFN3O3S and its molecular weight is 359.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide have been synthesized and evaluated for various biological activities, demonstrating the compound's potential in scientific research applications. For instance, derivatives of fluoropyrazolesulfonylurea and thiourea were synthesized as potential antidiabetic agents, showing significant antidiabetic activity in preliminary biological screenings. The molecular and biological properties of these compounds revealed favorable drug-like profiles, suggesting their potential as leads in future drug discovery studies (Faidallah et al., 2016).

Carbonic Anhydrase Inhibition

Another study focused on the synthesis of new benzenesulfonamide derivatives, investigating their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. These sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase, indicating their utility in designing inhibitors targeting specific isoenzymes (Gul et al., 2016).

Antimicrobial Agents

The antimicrobial potential of sulfonamide derivatives has also been explored. A study investigated the synthesis of new derivatives of the benzenesulfonamide nucleus with pyrazole and thiazole rings, showing significant dual antibacterial and antifungal potency. This suggests the compound's framework could serve as a basis for developing new antimicrobial agents, further highlighting its importance in scientific research applications (Abbas et al., 2017).

Fluorometric Sensing for Hg2+

A novel application involves using a pyrazoline-based derivative for metal ion selectivity based on fluorometric detection. This study demonstrated the compound's ability to selectively detect Hg2+ ions, indicating its potential use in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).

properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O3S/c1-19-14-4-5-22-8-10(14)13(18-19)7-17-23(20,21)9-2-3-12(16)11(15)6-9/h2-3,6,17H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXZSWYWXZBLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide

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